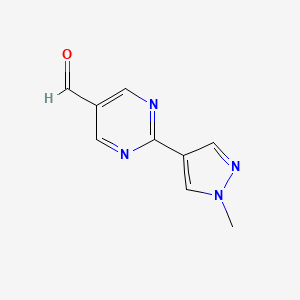

2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-13-5-8(4-12-13)9-10-2-7(6-14)3-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOOJMHYNJZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484524-86-8 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyrimidine-5-carbaldehyde with 1-methyl-4-pyrazoleboronic acid pinacol ester under Suzuki coupling conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid

Reduction: 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-methanol

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research indicates that derivatives of pyrazole and pyrimidine exhibit a range of biological activities, including antimicrobial and antiviral properties. For instance:

- Antitubercular Activity : A study demonstrated that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde showed significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications at the pyrazole position could enhance efficacy against this pathogen .

- Anti-inflammatory Properties : Several derivatives have been synthesized and tested for anti-inflammatory effects, with some showing potency comparable to standard drugs like diclofenac. For example, compounds derived from similar scaffolds exhibited significant inhibition in carrageenan-induced edema models .

Cancer Research

The compound's potential as an anticancer agent is also being explored. Pyrazolo[1,5-a]pyrimidines have been identified as promising pharmacophores in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth. Modifications to the 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine structure can lead to enhanced selectivity for cancer cell lines .

Agricultural Science Applications

The unique properties of this compound extend to agricultural applications, particularly in developing herbicides and fungicides. Research has shown that compounds with similar structures possess herbicidal activity, making them candidates for further exploration in crop protection strategies.

Materials Science Applications

In materials science, heterocyclic compounds like this compound are being investigated for their potential use in organic electronics and optoelectronic devices. Their unique electronic properties may allow them to function as organic semiconductors or fluorescent materials, paving the way for innovative applications in flexible electronics.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(1-Methylpyrazolyl) pyridine | Pyrazole and pyridine | Known for herbicidal activity |

| 2-(4-Pyrazolyl) pyrimidine | Pyrazole and pyrimidine | Exhibits significant antibacterial properties |

| 5-(1-Methylpyrazolyl)-2-thiophenecarboxaldehyde | Pyrazole and thiophene | Potential anticancer activity |

This comparative analysis highlights how variations in substituents can lead to different biological activities, emphasizing the versatility of the pyrazole-pyrimidine scaffold.

Case Study 1: Antitubercular Activity

A research study focused on synthesizing derivatives of this compound revealed promising antitubercular activity against Mycobacterium tuberculosis strains. The study utilized SAR analysis to optimize the compound's structure for enhanced efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated various derivatives for their anti-inflammatory properties using a carrageenan-induced edema model. Several compounds demonstrated superior activity compared to traditional anti-inflammatory medications, indicating the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

A critical structural analog is 2-(4-Methyl-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde (CAS 1566853-92-6), which differs in the pyrazole substituent position (1-methyl at the pyrazole’s 1-position vs. 4-position in the target compound). This positional isomerism alters electronic distribution:

- The analog’s 1-methyl group on the pyrazole’s 1-position could reduce conjugation between the pyrazole and pyrimidine rings, influencing solubility and reactivity .

Substituent Functional Group Variations

Pyrazole-pyrimidine derivatives with substituents like halogens, methoxy, or nitro groups (e.g., compounds in ) exhibit distinct physicochemical properties:

- Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 3 ): Increase electrophilicity of the aldehyde, enhancing reactivity in condensation reactions.

- Electron-donating groups (e.g., 4-methoxyphenyl in compound 1 ): May stabilize the aldehyde via resonance, reducing its electrophilicity compared to the target compound.

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 188.19 g/mol. The compound features two heterocyclic rings: a pyrazole and a pyrimidine, which contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

- The compound has shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Activity

- Pyrazole derivatives, including this compound, have been noted for their anti-inflammatory properties. It has been suggested that modifications in the structure can enhance its efficacy in inhibiting inflammatory pathways .

3. Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties, with research indicating selective cytotoxicity against cancer cell lines while sparing normal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole and pyrimidine derivatives. Optimization of these methods can yield high purity and yield suitable for biological testing .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(1-Methylpyrazolyl) pyridine | Pyrazole and pyridine | Known for herbicidal activity |

| 2-(4-Pyrazolyl) pyrimidine | Pyrazole and pyrimidine | Exhibits significant antibacterial properties |

| 5-(1-Methylpyrazolyl)-2-thiophenecarboxaldehyde | Pyrazole and thiophene | Potential anticancer activity |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the potential of this compound in medicinal chemistry.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives, compounds similar to this compound were tested against multiple bacterial strains. The results indicated that certain derivatives had MIC values as low as 0.22 µg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

Research has highlighted the anti-inflammatory effects of pyrazole derivatives through their ability to inhibit key inflammatory mediators such as TNF-alpha. Modifications at specific positions on the pyrazole ring significantly enhanced anti-inflammatory activity, suggesting that similar strategies could be applied to optimize this compound .

Q & A

Basic: What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer:

The compound can be synthesized via Vilsmeier-Haack formylation of pyrazole precursors, as demonstrated for analogous pyrazole-carbaldehyde derivatives . Key steps include:

- Substrate Preparation: Start with 3-methyl-1-aryl-1H-pyrazol-5(4H)-one.

- Formylation: Use POCl₃/DMF reagent under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature.

- Workup: Quench with ice-water and neutralize with NaHCO₃ to isolate the aldehyde.

For optimization:

- Catalyst: Replace DMF with N-methylformanilide for improved regioselectivity.

- Solvent: Use dichloroethane for better thermal control.

- Scalability: Adapt reductive amination strategies (e.g., using 2-(ethylthio)pyrimidine-5-carbaldehyde) for multi-step synthesis, achieving >60% yield .

Advanced: How can structural contradictions in X-ray crystallography data of this compound be resolved, particularly regarding conformationally flexible regions?

Methodological Answer:

Use SHELXL for refinement, which handles disorder modeling and anisotropic displacement parameters effectively :

- Disorder Resolution: Split occupancy refinement for flexible groups (e.g., methyl or pyrazole rings).

- Validation Tools: Analyze residual density maps (e.g., ) to identify misplaced atoms.

- Constraints: Apply geometric restraints to maintain chemically plausible bond lengths/angles.

- Complementary Data: Validate with DFT-optimized molecular geometries to resolve ambiguities in electron density maps .

Basic: What spectroscopic techniques are most effective for characterizing the aldehyde functionality in this compound, and how can potential artifacts be mitigated?

Methodological Answer:

- ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Confirm purity by integrating against pyrazole or pyrimidine protons .

- IR Spectroscopy: Look for C=O stretching at ~1680–1720 cm⁻¹. Avoid moisture to prevent hydrate formation.

- Artifact Mitigation:

- Store samples under inert gas to prevent oxidation.

- Use deuterated DMSO for NMR to minimize solvent exchange with aldehyde protons.

Advanced: What computational strategies are recommended for analyzing the electronic effects of the pyrazole-pyrimidine system on aldehyde reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to map frontier molecular orbitals (FMOs). The pyrimidine ring’s electron-deficient nature enhances aldehyde electrophilicity .

- Solvent Effects: Model using PCM (Polarizable Continuum Model) to assess solvation effects on transition states.

- NBO Analysis: Quantify hyperconjugative interactions between the aldehyde group and aromatic system to predict reactivity in nucleophilic additions .

Advanced: How does the orientation of prochiral aldehyde groups influence enantioselective additions to this compound, and what chiral induction methods show promise?

Methodological Answer:

- Substrate Design: Use bulky substituents (e.g., tert-butyldimethylsilyl) on the pyrimidine ring to enforce planar chirality via crystal packing .

- Chiral Catalysts: Employ Zn-based catalysts (e.g., diisopropylzinc with chiral ligands) for asymmetric additions, achieving >90% enantiomeric excess (ee).

- Analysis: Validate ee via chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography of derivative alcohols .

Basic: What crystallization strategies effectively address polymorphism issues in this compound, and how should solvent systems be selected?

Methodological Answer:

- Solvent Selection: Use mixed solvents (e.g., cumene/ethyl acetate) for slow evaporation to yield single crystals .

- Temperature Control: Gradual cooling from 50°C to 4°C minimizes kinetic polymorphism.

- Characterization: Validate polymorph identity via PXRD and compare with predicted patterns from Mercury CSD software .

Advanced: What structure-activity relationship (SAR) insights have been gained from modifying the pyrazole and pyrimidine moieties in related bioactive derivatives?

Methodological Answer:

- Pyrazole Modifications: Introducing electron-withdrawing groups (e.g., CF₃) at position 3 enhances bioactivity by increasing electrophilicity at the aldehyde .

- Pyrimidine Substitutions: 5-Position modifications (e.g., morpholine or aryloxy groups) improve binding affinity in enzyme inhibition assays .

- Synthetic Approaches: Use nucleophilic aromatic substitution (e.g., phenol displacement with K₂CO₃) to generate diverse analogs for SAR libraries .

Basic: What are the best practices for handling and storing this aldehyde-containing compound to prevent degradation under laboratory conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.